molecular formula C7H13F3N2O B2914584 N~2~-(2,2,2-trifluoroethyl)valinamide CAS No. 1247717-47-0

N~2~-(2,2,2-trifluoroethyl)valinamide

Cat. No. B2914584
CAS RN: 1247717-47-0
M. Wt: 198.189
InChI Key: DGQQBGQWRRKSNM-UHFFFAOYSA-N
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Description

N2-(2,2,2-trifluoroethyl)valinamide is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

N2-(2,2,2-trifluoroethyl)valinamide has received the attention of many chemists since they were first developed as fluorine-containing synthons . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group .


Molecular Structure Analysis

The molecular structure of N2-(2,2,2-trifluoroethyl)valinamide is determined by the presence of fluorine atoms and fluorine-containing groups . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .


Chemical Reactions Analysis

N2-(2,2,2-trifluoroethyl)valinamide has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, a series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of N2-(2,2,2-trifluoroethyl)valinamide are influenced by the presence of fluorine atoms and fluorine-containing groups . Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Scientific Research Applications

TFEV has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. TFEV has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TFEV has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential applications in the development of new antibiotics.

Mechanism of Action

The mechanism of action of TFEV is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. TFEV has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. TFEV has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TFEV has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of bacterial growth. TFEV has also been shown to exhibit anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFEV is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. TFEV is also relatively easy to synthesize and purify, which makes it a valuable tool for scientific research. However, one of the limitations of TFEV is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research and development of TFEV. One potential direction is the development of new anticancer drugs based on TFEV, which could have significant implications for the treatment of various types of cancer. Another potential direction is the development of new antibiotics based on TFEV, which could help address the growing problem of antibiotic resistance. Additionally, further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields, including chemical biology and medicinal chemistry.
Conclusion:
In conclusion, TFEV is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. TFEV exhibits potent antitumor activity and has potential applications in the development of new anticancer drugs. TFEV also exhibits antibacterial and anti-inflammatory properties and has potential applications in the development of new antibiotics and treatments for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields.

Synthesis Methods

TFEV can be synthesized using a specific method that involves the reaction of valinamide with trifluoroacetaldehyde in the presence of a catalyst. The reaction results in the formation of TFEV, which can be purified using various methods, including column chromatography and recrystallization. The purity and quality of TFEV can be assessed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQBGQWRRKSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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